molecular formula C25H28ClN3O4S B13755880 1-Butanesulfonanilide, 3'-methoxy-4'-(4-methoxy-9-acridinylamino)-, hydrochloride CAS No. 71802-86-3

1-Butanesulfonanilide, 3'-methoxy-4'-(4-methoxy-9-acridinylamino)-, hydrochloride

Cat. No.: B13755880
CAS No.: 71802-86-3
M. Wt: 502.0 g/mol
InChI Key: NFIHMGBPKYMUTA-UHFFFAOYSA-N
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Description

1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butanesulfonanilide group, a methoxy group, and an acridinylamino group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride involves multiple steps, including the formation of the butanesulfonanilide backbone, the introduction of the methoxy groups, and the attachment of the acridinylamino moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and acridinylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted acridinylamino compounds.

Scientific Research Applications

1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride involves its interaction with specific molecular targets. The acridinylamino group is known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. This interaction with DNA makes it a promising candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride: shares similarities with other acridine derivatives, such as:

Uniqueness

What sets 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

CAS No.

71802-86-3

Molecular Formula

C25H28ClN3O4S

Molecular Weight

502.0 g/mol

IUPAC Name

[4-(butylsulfonylamino)-2-methoxyphenyl]-(4-methoxyacridin-9-yl)azanium;chloride

InChI

InChI=1S/C25H27N3O4S.ClH/c1-4-5-15-33(29,30)28-17-13-14-21(23(16-17)32-3)27-24-18-9-6-7-11-20(18)26-25-19(24)10-8-12-22(25)31-2;/h6-14,16,28H,4-5,15H2,1-3H3,(H,26,27);1H

InChI Key

NFIHMGBPKYMUTA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)OC)OC.[Cl-]

Origin of Product

United States

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